molecular formula C20H17FN4O2S2 B2671775 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide CAS No. 392300-25-3

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Cat. No. B2671775
CAS RN: 392300-25-3
M. Wt: 428.5
InChI Key: SZGRVDZOTKSDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H17FN4O2S2 and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

The compound’s chemical structure consists of a benzamide core with a 4-fluoro substitution, linked to a 1,3,4-thiadiazol-2-yl moiety. Additionally, it contains a 2-oxoethylthio group and a tetrahydroquinoline ring. The synthesis of this compound involves the Castagnoli–Cushman reaction, which yields derivatives of 3,4-dihydroisoquinolin-1(2H)-one .

Antioomycete Activity

Research has explored the antioomycete activity of derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Specifically, 59 derivatives were synthesized, and their efficacy against the phytopathogen Pythium recalcitrans was evaluated. Compound I23 exhibited superior in vitro potency (EC50 value of 14 mM) compared to the commercial fungicide hymexazol. In vivo studies demonstrated preventive efficacy, suggesting disruption of P. recalcitrans’ biological membrane systems as the mode of action .

Potential Agrochemical Applications

Given the need for effective agrochemicals, natural product mimics like this compound play a crucial role. By simplifying complex natural product structures, researchers can create synthetically accessible bioactive scaffolds. The 4,4-dimethyl-1,2,3,4-tetrahydroquinoline skeleton in this compound may serve as a valuable scaffold for further optimization. Notably, the cyclic tail tolerates polar substituents, making it a promising lead for crop protection applications .

Future Design and Development

Understanding the structure-activity relationship (SAR) of these derivatives is essential for designing more potent antioomycete agents. The presence of the C4-carboxyl group and other structural features contributes to their activity. Researchers can leverage this knowledge to develop novel compounds for plant disease management .

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S2/c21-15-9-7-14(8-10-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-3-5-13-4-1-2-6-16(13)25/h1-2,4,6-10H,3,5,11-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGRVDZOTKSDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.